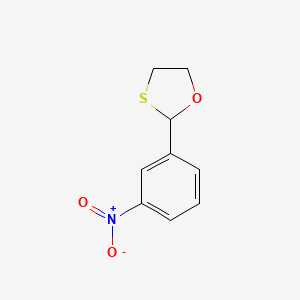
1,3-Oxathiolane, 2-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane, 2-(3-nitrophenyl)- is an organosulfur compound with a five-membered heterocyclic ring containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(3-nitrophenyl)- can be synthesized through various methods. One common approach involves the reaction of nitroalkanes with elemental sulfur and oxiranes. This multicomponent reaction is typically catalyzed by silver salts and proceeds with high regioselectivity . Another method involves the use of isocyanides and elemental sulfur in the presence of oxiranes to form 1,3-oxathiolane-2-imine derivatives . The reaction conditions often include the use of solvents like HMPA at elevated temperatures (e.g., 55°C for 12 hours).
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often relies on scalable and efficient synthetic routes. The use of organocatalysts, such as nitromethane conjugate bases, has been reported to promote the cyclization of heterocyclic compounds with heterocumulenes under ambient conditions . This method offers advantages in terms of cost, low toxicity, and reduced sensitivity to moisture and oxygen.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolane, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolane derivatives.
Scientific Research Applications
1,3-Oxathiolane, 2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of herbicidal agents and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, oxathiolane nucleosides inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and selectivity towards these enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine: Similar in structure but contains a nitrogen atom instead of oxygen.
1,3-Dithiolane: Contains two sulfur atoms in the ring.
1,3-Oxazolidine: Contains a nitrogen atom instead of sulfur.
Uniqueness
1,3-Oxathiolane, 2-(3-nitrophenyl)- is unique due to its combination of sulfur and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group further enhances its potential for various applications in medicinal chemistry and agrochemicals.
Properties
CAS No. |
85692-69-9 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
InChI Key |
WQGYFUHTICWTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
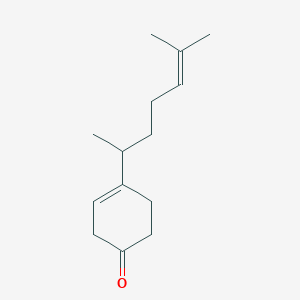


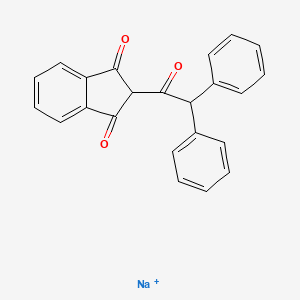
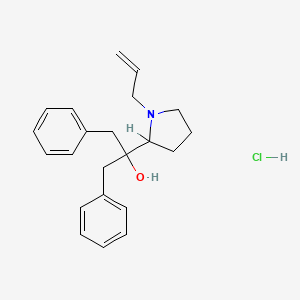
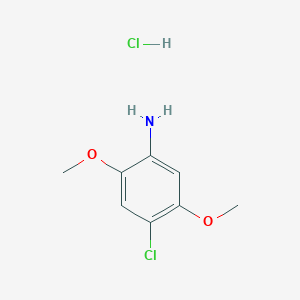
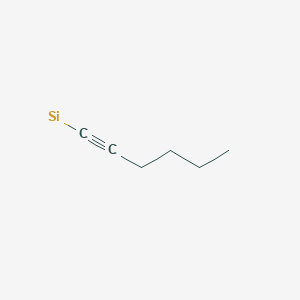
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
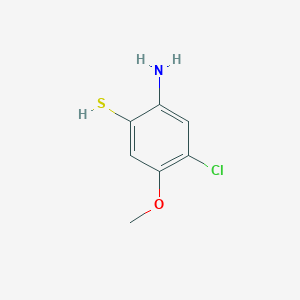
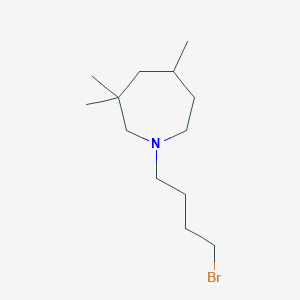
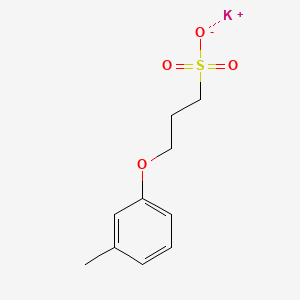
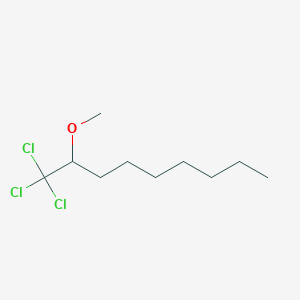
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
